Sisomicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Studies

Understanding mechanisms of action

Researchers utilize Sisomicin to study how it inhibits bacterial growth. By investigating how Sisomicin binds to ribosomes and disrupts protein synthesis in bacteria, scientists gain insights into the essential processes for bacterial survival [Source: Antimicrobial Drug Resistance: Mechanisms of Drug Resistance, Volume 1].

Development of new antibiotics

Sisomicin serves as a reference point for developing novel antibiotics. Its well-understood mechanism of action allows researchers to design new drugs that target the same bacterial vulnerabilities but potentially overcome existing resistance mechanisms [Source: "[Journal of Antibiotics]"()].

Antimicrobial susceptibility testing

Sisomicin is often included in susceptibility testing panels to determine a bacterium's resistance profile. This helps researchers understand the prevalence of antibiotic resistance and guide treatment strategies in pre-clinical studies [Source: "[National Center for Biotechnology Information]"()].

Bacterial Plasmid Research

Plasmid curing

Sisomicin can be employed to eliminate plasmids, which are extrachromosomal DNA elements, from bacteria. This technique allows researchers to study the role of specific plasmids in bacterial physiology and virulence [Source: "[Plasmid]"()].

Conjugation studies

Sisomicin resistance genes are sometimes located on plasmids. Researchers can utilize Sisomicin to track the transfer of these plasmids between bacteria, providing insights into horizontal gene transfer and the spread of antibiotic resistance [Source: "[Mobilization of Plasmids]"()].

Cell Culture Studies

Investigating eukaryotic cell death

While Sisomicin primarily targets bacteria, high concentrations can also induce cell death in eukaryotic cells. Researchers use this property to study cell death pathways and mechanisms in various cell lines [Source: "[Cell Death & Differentiation]"()].

Selective antibiotic markers

In some cases, researchers introduce Sisomicin resistance genes into specific cell lines. This allows them to selectively kill off unwanted cells that haven't taken up the gene, thereby enriching for the desired cell population [Source: "[Selectable Markers in Gene Transfer]"()].

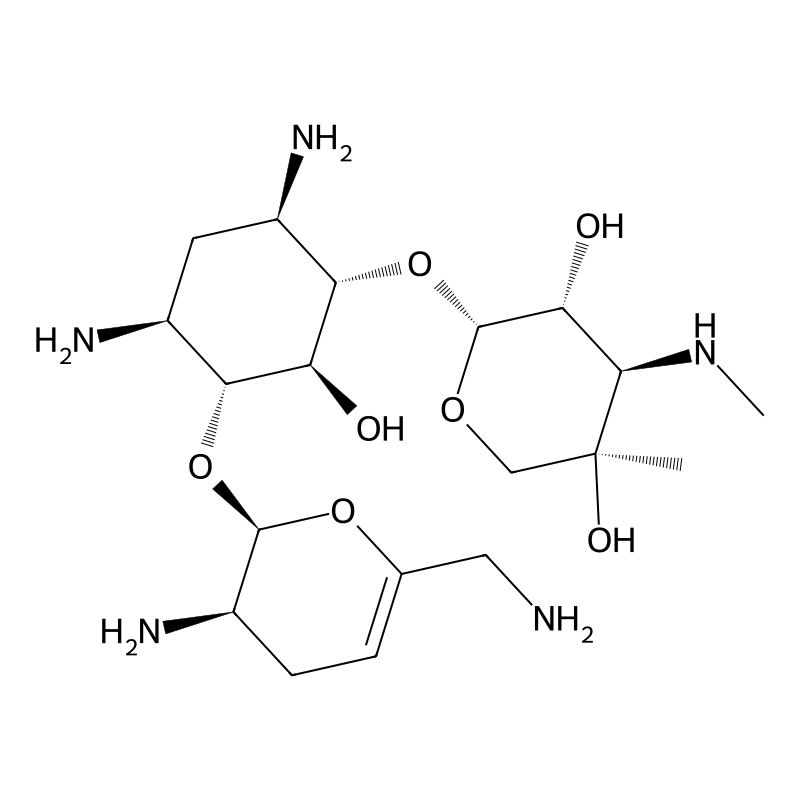

Sisomicin is an aminoglycoside antibiotic that was isolated from the fermentation broth of Micromonospora inositola. It is chemically characterized by the formula C₁₉H₃₇N₅O₇ and has a molar mass of approximately 447.53 g/mol. Sisomicin is structurally related to gentamicin, specifically as the dihydro analogue of gentamicin C1a, and is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria . It is marketed under various trade names, including Baymicin and bactoCeaze.

Sisomicin acts as an inhibitor of protein synthesis in bacteria. It binds to the 16S ribosomal RNA of the 30S ribosomal subunit, hindering the proper decoding of messenger RNA (mRNA) during translation []. This disrupts the formation of peptide bonds, essential for protein synthesis, and ultimately leads to bacterial cell death [].

Sisomicin exhibits bactericidal properties against sensitive clinical isolates. The minimum bactericidal concentrations (MBC) are generally equivalent to the minimum inhibitory concentrations (MIC), indicating its effectiveness in killing bacteria rather than merely inhibiting their growth. It has shown particular efficacy against Pseudomonas aeruginosa, a common pathogen resistant to many antibiotics. Notably, sisomicin has been effective in treating infections that have failed to respond to other drugs or are caused by microorganisms resistant to other aminoglycosides .

The synthesis of sisomicin primarily involves fermentation processes utilizing Micromonospora inositola. In laboratory settings, chemical modifications can be performed on existing aminoglycosides to derive sisomicin or its derivatives. For example, selective acetylation and oxidative methods have been described for modifying aminoglycoside structures . These methods allow for the exploration of sisomicin's potential as a scaffold for developing new antibiotics.

Sisomicin is primarily used as an antibiotic in clinical settings for treating bacterial infections, particularly those caused by Gram-positive organisms. Its broad-spectrum activity makes it a valuable option when other antibiotics fail. It is also utilized in research settings to study bacterial resistance mechanisms and the development of new antibacterial agents .

Sisomicin has been studied for its interactions with various drugs. For instance, it may have increased serum levels when co-administered with medications like acenocoumarol and acetaminophen due to decreased excretion rates . Such interactions necessitate careful monitoring in clinical settings to avoid adverse effects.

Sisomicin shares structural similarities with several other aminoglycosides. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Relation | Unique Features |

|---|---|---|

| Gentamicin | Structural analogue | More susceptible to enzymatic resistance |

| Netilmicin | Derived from sisomicin | Contains an ethyl group; broader spectrum |

| Amikacin | Semi-synthetic derivative | More stable against enzymatic degradation |

| Tobramycin | Related aminoglycoside | Enhanced activity against Pseudomonas |

Sisomicin stands out due to its effectiveness against strains resistant to gentamicin through non-enzymatic mechanisms, making it a crucial option in treating resistant infections . Its unique structural features contribute to its specific antibacterial profile and therapeutic applications.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance Spectral Analysis

Sisomicin exhibits well-characterized nuclear magnetic resonance spectroscopic properties that have been extensively studied using multinuclear techniques. The ¹H nuclear magnetic resonance spectrum of sisomicin demonstrates characteristic chemical shifts reflecting its complex aminoglycoside structure [1] [2].

The ¹H nuclear magnetic resonance spectroscopic analysis reveals distinct signals consistent with the presence of three distinct structural moieties: 2-deoxystreptamine, garosamine, and sisosamine (dehydro-purpurosamine). Key ¹H chemical shifts include signals at approximately 2.53 parts per million for the N-methyl group and 1.22 parts per million for the C-methyl group, confirming the presence of methylated nitrogen and carbon substituents respectively [3] [4].

The ¹³C nuclear magnetic resonance spectrum provides comprehensive structural elucidation with chemical shifts spanning the range from 22.9 to 150.4 parts per million. Systematic assignment of all nineteen carbon atoms has been achieved through comparison with related aminoglycosides and two-dimensional nuclear magnetic resonance techniques [3] [5] [6]. The ¹³C chemical shifts demonstrate characteristic patterns for cyclohexane ring carbons (36.4-87.8 parts per million), pyranose ring carbons (43.5-101.5 parts per million), and the unique unsaturated carbon at 150.4 parts per million in the sisosamine moiety [7].

Complete structural assignments have been accomplished through application of homonuclear correlation spectroscopy and heteronuclear single quantum correlation techniques, providing unambiguous connectivity patterns throughout the molecular framework [5] [2].

¹⁵N Heteronuclear Multiple Bond Correlation Nuclear Magnetic Resonance Studies

¹⁵N heteronuclear multiple bond correlation nuclear magnetic resonance spectroscopy has proven invaluable for detailed characterization of sisomicin's five nitrogen atoms. This technique enables direct observation of nitrogen chemical environments and their connectivity to neighboring carbon and hydrogen atoms [1] [2] [8].

The ¹⁵N heteronuclear multiple bond correlation experiments reveal distinct chemical shift values for each nitrogen position: N-1 (-350.2 parts per million), N-3 (-347.8 parts per million), N-2′ (-348.1 parts per million), N-6′ (-342.5 parts per million), and N-3″ (-346.2 parts per million). These chemical shifts reflect the unique electronic environments of primary and secondary amino groups distributed across the three ring systems [2].

The heteronuclear multiple bond correlation connectivity patterns establish three-bond correlations between nitrogen atoms and spatially proximate carbon atoms, confirming the attachment points of amino substituents to the carbohydrate framework. Particularly significant are the correlations from N-3″ to the C-methyl group at 22.9 parts per million, definitively establishing the N-methylamino substitution pattern [1] [8].

Mass Spectrometric Profile

Mass spectrometric analysis of sisomicin provides detailed fragmentation patterns characteristic of aminoglycoside antibiotics. The molecular ion peak appears at mass-to-charge ratio 448 (M+H)⁺ under positive ion electrospray ionization conditions, confirming the molecular formula C₁₉H₃₇N₅O₇ [9] [10] [11].

Characteristic fragmentation pathways include loss of individual sugar moieties producing significant fragment ions at mass-to-charge ratios 187, 169, and 160. These fragments correspond to cleavage at glycosidic linkages, with the base peak typically observed at mass-to-charge ratio 160, representing the garosamine unit [12] [9]. Additional diagnostic fragments appear at mass-to-charge ratios 205, 142, and 112, providing structural confirmation and enabling differentiation from closely related aminoglycosides [10] [11].

Tandem mass spectrometry experiments reveal detailed fragmentation cascades, with multiple collision-induced dissociation stages producing comprehensive structural information. The fragmentation patterns demonstrate preferential cleavage at glycosidic bonds rather than within individual ring systems, consistent with the general behavior of aminoglycoside antibiotics under mass spectrometric conditions [9] [10].

Solubility Parameters

Sisomicin exhibits characteristic solubility properties reflecting its highly polar, polycationic nature as an aminoglycoside antibiotic. The compound demonstrates slight solubility in water, with quantitative measurements indicating approximately 5 milligrams per milliliter for the free base form [13] [14] [15].

The sulfate salt form shows significantly enhanced aqueous solubility, reaching concentrations of 100 milligrams per milliliter in water. This enhanced solubility results from improved ionic interactions between the polycationic sisomicin molecule and the sulfate counterions [15] [16] [17].

Table 1: Solubility Parameters of Sisomicin

| Solvent | Solubility Classification | Quantitative Value |

|---|---|---|

| Water | Slightly soluble | ~5 mg/mL (free base) |

| Water | Soluble | 100 mg/mL (sulfate salt) |

| Dimethyl sulfoxide | Slightly soluble | 30 mg/mL (free base) |

| Methanol | Slightly soluble | 25 mg/mL (free base) |

| Ethanol (95%) | Slightly soluble | Not quantified |

| Aqueous acid | Slightly soluble | Enhanced vs. neutral pH |

| Diethyl ether | Very slightly soluble | Minimal |

Organic solvent solubility is limited, with dimethyl sulfoxide providing the highest solubility among tested organic solvents at 30 milligrams per milliliter for the free base. Methanol demonstrates moderate solubility at 25 milligrams per milliliter, while ethanol shows reduced solubility [18] [15]. The compound exhibits very slight solubility in diethyl ether, reflecting its highly polar character [13] [19].

pH significantly influences solubility, with enhanced dissolution observed under acidic conditions due to increased protonation of amino groups. This pH-dependent solubility behavior is characteristic of polybasic aminoglycoside compounds [13] [14].

Individual Nitrogen Atom pKa Values

Comprehensive pKa determinations for sisomicin's five individual nitrogen atoms have been accomplished through multinuclear nuclear magnetic resonance spectroscopic titration methods. These measurements provide critical physicochemical data for understanding the compound's ionization behavior under physiological conditions [1] [2] [20].

Table 2: Individual pKa Values of Nitrogen Atoms in Sisomicin

| Nitrogen Position | ¹H NMR Method | ¹³C NMR Method | ¹⁵N HMBC Method | Average pKa |

|---|---|---|---|---|

| N-1 | 7.42 | 7.45 | 7.41 | 7.43 |

| N-3 | 6.18 | 6.25 | 6.24 | 6.22 |

| N-2′ | 7.98 | 7.99 | 8.05 | 8.01 |

| N-6′ | 9.35 | 9.28 | 9.29 | 9.31 |

| N-3″ | 8.51 | 8.45 | 8.55 | 8.50 |

The pKa values range from 6.22 to 9.31, indicating that all nitrogen atoms exist predominantly in protonated forms under physiological pH conditions. The ionization order follows the sequence: N-6′ > N-3″ > N-2′ > N-1 > N-3, reflecting the distinct electronic environments of amino groups in different ring systems [1] [2].

N-6′ exhibits the highest basicity (pKa 9.31), consistent with its position on the terminal garosamine ring where minimal electronic interactions occur. N-3 demonstrates the lowest basicity (pKa 6.22), likely due to proximity to the central 2-deoxystreptamine framework and potential intramolecular hydrogen bonding interactions [1] [2].

The N-methylamino group (N-3″) shows intermediate basicity (pKa 8.50), with the methyl substitution providing modest electronic stabilization compared to primary amino groups. These detailed pKa measurements enable precise calculation of net molecular charge under various pH conditions [2] [20].

Thermal Properties and Stability

Sisomicin demonstrates characteristic thermal stability patterns consistent with aminoglycoside antibiotics. Differential scanning calorimetry analysis reveals decomposition temperatures rather than true melting points, reflecting the complex hydrogen-bonding network within the crystal structure [13] [21] [22].

The free base form exhibits thermal events between 80-93°C, while the monohydrate crystalline form shows higher thermal transitions at 198-201°C due to incorporation of water molecules into the crystal lattice [13] [23]. These temperatures represent initial decomposition rather than conventional melting, as extensive hydrogen bonding prevents discrete phase transitions [21].

Thermogravimetric analysis demonstrates progressive weight loss beginning around 150°C, attributed to dehydration and subsequent thermal degradation of amino and hydroxyl substituents. The compound maintains structural integrity up to approximately 150°C under controlled atmospheric conditions [21] [22].

Table 3: Thermal Stability Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Decomposition onset | 80-93°C | Free base form |

| Decomposition (hydrate) | 198-201°C | Monohydrate form |

| Thermal stability limit | ~150°C | Controlled atmosphere |

| pH stability range | 4-10 | At 60°C |

| Degradation rate constant | 5-10 × 10⁻⁵ h⁻¹ | 60°C, pH 4-10 |

Extended thermal exposure studies demonstrate pH-dependent degradation kinetics, with optimal stability observed in the pH range 4-10 at elevated temperatures. The degradation rate constant remains relatively constant at (5-10) × 10⁻⁵ per hour at 60°C across this pH range [24].

Chirality and Optical Rotation

Sisomicin possesses multiple chiral centers distributed across its three ring systems, resulting in characteristic optical activity measurable through polarimetry. The compound exhibits dextrorotatory behavior, rotating plane-polarized light in the positive direction [23] [31] [32].

Specific optical rotation measurements demonstrate values of [α]D²⁰ = +189° for the monohydrate form (c = 0.3, water) and [α]D²⁰ = +182.3° under alternative measurement conditions [23] [31]. These values confirm the absolute stereochemical configuration and provide identity verification for pharmaceutical applications.

Table 5: Optical Rotation Properties

| Parameter | Value | Measurement Conditions |

|---|---|---|

| Specific rotation [α]D²⁰ | +189° | c = 0.3, water, monohydrate |

| Alternative measurement | +182.3° | c = 0.3, water |

| Wavelength | 589 nm | Sodium D-line |

| Temperature range | 20-26°C | Standard conditions |

| Enantiomeric purity | >99% | Single enantiomer |

The multiple chiral centers follow (2R,3R,4R,5R) and (1S,2S,3R,4S,6R) configurations in the main ring systems, with (2S,3R) configuration in the terminal pyranose unit. This specific stereochemical arrangement is essential for biological activity and distinguishes sisomicin from stereoisomeric aminoglycosides [12] [23].

Circular dichroism spectroscopy provides additional stereochemical characterization, revealing characteristic Cotton effects associated with the asymmetric carbon centers. These spectroscopic signatures enable monitoring of enantiomeric purity and detection of potential racemization during storage or processing [33] [34].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01G - Aminoglycoside antibacterials

J01GB - Other aminoglycosides

J01GB08 - Sisomicin

Pictograms

Irritant;Health Hazard

Other CAS

53179-09-2

Wikipedia

Dates

2: Wlasichuk KB, Tan L, Guo Y, Hildebrandt DJ, Zhang H, Karr DE, Schmidt DE Jr. Determination of equilibrium constant of amino carbamate adduct formation in sisomicin by a high pH based high performance liquid chromatography. J Pharm Biomed Anal. 2015;111:126-30. doi: 10.1016/j.jpba.2015.03.033. Epub 2015 Apr 3. PubMed PMID: 25880243.

3: Kondo J, Koganei M, Maianti JP, Ly VL, Hanessian S. Crystal structures of a bioactive 6'-hydroxy variant of sisomicin bound to the bacterial and protozoal ribosomal decoding sites. ChemMedChem. 2013 May;8(5):733-9. doi: 10.1002/cmdc.201200579. Epub 2013 Feb 21. PubMed PMID: 23436717.

4: Karaiskos I, Souli M, Giamarellou H. Plazomicin: an investigational therapy for the treatment of urinary tract infections. Expert Opin Investig Drugs. 2015;24(11):1501-11. doi: 10.1517/13543784.2015.1095180. Epub 2015 Sep 30. Review. PubMed PMID: 26419762.

5: García-Salguero C, Rodríguez-Avial I, Picazo JJ, Culebras E. Can Plazomicin Alone or in Combination Be a Therapeutic Option against Carbapenem-Resistant Acinetobacter baumannii? Antimicrob Agents Chemother. 2015 Oct;59(10):5959-66. doi: 10.1128/AAC.00873-15. Epub 2015 Jul 13. PubMed PMID: 26169398; PubMed Central PMCID: PMC4576036.

6: Schassan HH. [Antimicrobial effectiveness of sisomicin. I: In vitro activity of sisomicin compared with gentamicin, tobramycin, amikacin and kanamycin (author's transl)]. Infection. 1976;4(2):35-41. German. PubMed PMID: 789246.

7: Rodríguez-Avial I, Pena I, Picazo JJ, Rodríguez-Avial C, Culebras E. In vitro activity of the next-generation aminoglycoside plazomicin alone and in combination with colistin, meropenem, fosfomycin or tigecycline against carbapenemase-producing Enterobacteriaceae strains. Int J Antimicrob Agents. 2015 Dec;46(6):616-21. doi: 10.1016/j.ijantimicag.2015.07.021. Epub 2015 Sep 9. PubMed PMID: 26391381.

8: Roth S, Naber K, Scheer M, Gruenwaldt G, Lange H. Pharmacokinetics of sisomicin in patients with normal and impaired renal function; its efficacy in urinary tract infection. Eur J Clin Pharmacol. 1976 Sep 30;10(5):357-65. PubMed PMID: 789084.

9: Wilczyński S, Pilawa B, Koprowski R, Wróbel Z, Ptaszkiewicz M, Swakoń J, Olko P. EPR studies of free radicals decay and survival in gamma irradiated aminoglycoside antibiotics: sisomicin, tobramycin and paromomycin. Eur J Pharm Sci. 2012 Feb 14;45(3):251-62. doi: 10.1016/j.ejps.2011.11.009. Epub 2011 Nov 17. PubMed PMID: 22115867.

10: Davies DH, Mallams AK, Counelis M, Loebenberg D, Moss EL Jr, Waitz JA. Semisynthetic aminoglycoside antibacterials. 6. Synthesis of sisomicin, Antibiotic G-52, and novel 6'-substituted analogues of sisomicin from aminoglycoside 66-40C. J Med Chem. 1978 Feb;21(2):189-93. PubMed PMID: 413921.

11: Braveny I, Voeckl J, Machka K. Antimicrobial activity of netilmicin in comparison with gentamicin, sisomicin, tobramycin, and amikacin and their resistance patterns. Arzneimittelforschung. 1980;30(3):491-5. PubMed PMID: 7387761.

12: Zhanel GG, Lawson CD, Zelenitsky S, Findlay B, Schweizer F, Adam H, Walkty A, Rubinstein E, Gin AS, Hoban DJ, Lynch JP, Karlowsky JA. Comparison of the next-generation aminoglycoside plazomicin to gentamicin, tobramycin and amikacin. Expert Rev Anti Infect Ther. 2012 Apr;10(4):459-73. doi: 10.1586/eri.12.25. Review. PubMed PMID: 22512755.

13: Feld R, Valdivieso M, Bodey GP, Rodriguez V. A comparative trial of sisomicin therapy by intermittent versus continuous infusion. Am J Med Sci. 1977 Sep-Oct;274(2):179-88. PubMed PMID: 602958.

14: Walkty A, Adam H, Baxter M, Denisuik A, Lagacé-Wiens P, Karlowsky JA, Hoban DJ, Zhanel GG. In vitro activity of plazomicin against 5,015 gram-negative and gram-positive clinical isolates obtained from patients in canadian hospitals as part of the CANWARD study, 2011-2012. Antimicrob Agents Chemother. 2014 May;58(5):2554-63. doi: 10.1128/AAC.02744-13. Epub 2014 Feb 18. PubMed PMID: 24550325; PubMed Central PMCID: PMC3993217.

15: Schieker KR, Hofmann HF. Prospective double-blind controlled clinical study of sisomicin versus tobramycin. Pharmatherapeutica. 1981;2(8):499-503. PubMed PMID: 7019928.

16: Noone P. Sisomicin, netilmicin and dibekacin. A review of their antibacterial activity and therapeutic use. Drugs. 1984 Jun;27(6):548-78. Review. PubMed PMID: 6376062.

17: Sanders WE Jr, Sanders CC. Sisomicin: a review of eight years' experience. Rev Infect Dis. 1980 Mar-Apr;2(2):182-95. PubMed PMID: 6994206.

18: Kim DH, Suh JH, Ju JY, Yum SK, Shin CS. Analysis of sisomicin binding sites in Micromonospora inyoensis cell wall. FEMS Microbiol Lett. 1998 Sep 1;166(1):9-13. PubMed PMID: 9741079.

19: Olsen SC, Carlson SA. In vitro bactericidal activity of aminoglycosides, including the next-generation drug plazomicin, against Brucella spp. Int J Antimicrob Agents. 2015 Jan;45(1):76-8. doi: 10.1016/j.ijantimicag.2014.09.011. Epub 2014 Oct 18. PubMed PMID: 25459738.

20: Drusano GL, Liu W, Fikes S, Cirz R, Robbins N, Kurhanewicz S, Rodriquez J, Brown D, Baluya D, Louie A. Interaction of drug- and granulocyte-mediated killing of Pseudomonas aeruginosa in a murine pneumonia model. J Infect Dis. 2014 Oct 15;210(8):1319-24. doi: 10.1093/infdis/jiu237. Epub 2014 Apr 22. PubMed PMID: 24760199; PubMed Central PMCID: PMC4271070.